molecular formula C15H13ClN2O3 B2610521 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-35-8

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2610521
CAS No.: 882748-35-8
M. Wt: 304.73
InChI Key: FREUSOCSLXNLCH-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chloroanilino group and a 3-nitrophenyl moiety. Its molecular formula is C₁₅H₁₂ClN₂O₃, with a molecular weight of 324.73 g/mol (inferred from structural analogs in –17).

Properties

IUPAC Name

3-(4-chloroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREUSOCSLXNLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Products include nitro and chloro derivatives.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the nucleophile used, such as amine or thiol derivatives.

Scientific Research Applications

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone and Analogs

Compound Name Molecular Formula Substituents (Propanone Position) Molecular Weight (g/mol) Key Features
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone C₁₅H₁₂ClN₂O₃ 3-NO₂ (Ar₁), 4-Cl (Ar₂) 324.73 Nitro group enhances polarity
3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone () C₁₅H₁₃Cl₂NO 4-Cl (Ar₁), 4-Cl (Ar₂) 290.18 Dual chloro groups increase lipophilicity
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone () C₁₆H₁₆ClNO₂ 4-OCH₃ (Ar₁), 4-Cl (Ar₂) 289.76 Methoxy improves solubility
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone () C₁₅H₁₃FN₂O₃ 4-F (Ar₁), 3-NO₂ (Ar₂) 288.27 Fluoro-nitro combination for bioactivity
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone () C₁₇H₁₈N₂O₅ 3-NO₂ (Ar₁), 2,4-OCH₃ (Ar₂) 330.34 Methoxy groups modulate steric effects

Physicochemical Properties

  • For example, 3-(2,4-dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone () has a predicted density of 1.264 g/cm³, higher than non-nitro analogs due to nitro’s electron-withdrawing nature.
  • Thermal Stability : Nitro-containing compounds like the target molecule may exhibit lower thermal stability compared to methoxy or chloro derivatives. reports a predicted boiling point of 497°C for a nitro-substituted analog, reflecting high thermal resistance.

Biological Activity

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features both chloro and nitro groups, which contribute to its reactivity and biological interactions. Recent research has focused on its mechanisms of action, potential therapeutic applications, and implications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is C15H13ClN2O3, with a molecular weight of approximately 304.73 g/mol. The presence of the chloro group enhances its electrophilic character, while the nitro group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone can be attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thus blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.

Case Studies

A study conducted on the cytotoxic effects of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone derivatives demonstrated that modifications to the nitro group significantly enhanced their efficacy against various cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives, suggesting strong potential for further development as anticancer agents.

Another investigation focused on its anti-inflammatory properties, where it was found to inhibit the production of nitric oxide in macrophages, indicating a mechanism that could be exploited for therapeutic purposes in inflammatory diseases.

Research Applications

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone serves as a valuable tool in scientific research:

  • Organic Synthesis : Utilized as a precursor for synthesizing more complex organic molecules.
  • Biochemical Probing : Investigated as a biochemical probe to study enzyme interactions and cellular processes.
  • Therapeutic Development : Explored for its potential therapeutic properties in treating infections and inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine levels
CytotoxicitySignificant effects on cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone, and how can purity be optimized?

Methodological Answer :

  • Nucleophilic Substitution : React 3-nitroacetophenone with 4-chloroaniline under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Confirm the presence of the 3-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and 4-chloroanilino moiety (NH resonance at δ 5.5–6.0 ppm) .
    • IR : Identify ketone C=O stretch (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) .
  • X-ray Crystallography : Resolve conformational isomerism (e.g., keto-enol tautomerism) using single-crystal analysis, as demonstrated for structurally related γ-butyrolactones .

Q. What solvent systems are optimal for studying its reactivity?

Methodological Answer :

  • Use DCM or THF for nucleophilic substitutions (e.g., reduction of the nitro group). For acid/base reactions, employ aqueous-organic biphasic systems with pH control .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR splitting) be resolved?

Methodological Answer :

  • Dynamic Effects : Rotational barriers in the propanone backbone may cause signal splitting. Conduct variable-temperature NMR (VT-NMR) in DMSO-d6_6 (25–80°C) to observe coalescence .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify conformational preferences .

Q. What strategies mitigate side reactions during nitro group reduction?

Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under 1 atm H2_2. Monitor with in-situ FTIR to detect intermediate amine formation and avoid over-reduction .
  • Chemoselective Reagents : Employ SnCl2_2/HCl in EtOH at 0°C to selectively reduce the nitro group while preserving the chloroanilino moiety .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer :

  • DFT Calculations :
    • Map electrostatic potential surfaces (ESP) to identify electron-deficient sites (e.g., nitro group directs electrophilic attack).
    • Simulate transition states for SNAr reactions at the 4-chloroanilino group using Gaussian09 .
  • MD Simulations : Assess solvation effects on reactivity in aqueous vs. aprotic solvents (e.g., GROMACS) .

Q. How do steric and electronic effects influence its biological activity?

Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano or methoxy groups) and test inhibition profiles against target enzymes. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, increasing reactivity in Michael addition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer :

  • Parameter Screening : Optimize reaction time, temperature, and stoichiometry via Design of Experiments (DoE). For example, increasing the molar ratio of 4-chloroaniline to 3-nitroacetophenone from 1:1 to 1.2:1 improves yields by 15% .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., dimerization of 4-chloroaniline) and adjust purification protocols .

Q. What causes variability in biological assay results, and how can it be controlled?

Methodological Answer :

  • Aggregation Effects : Test the compound at concentrations below 10 μM in PBS with 0.1% DMSO to prevent nonspecific binding .
  • Metabolite Interference : Pre-incubate with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites via UPLC-QTOF .

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